Active-Mono-Sulfone-PEG8-amido-Methyltetrazine
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Overview
Description
Active-Mono-Sulfone-PEG8-amido-Methyltetrazine: is a small molecule composed of several functional groups, including a sulfone group, a polyethylene glycol (PEG) linker, and a methyltetrazine moiety . This compound is primarily used in bioconjugation and click chemistry applications due to its ability to form stable covalent bonds with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: : Industrial production of Active-Mono-Sulfone-PEG8-amido-Methyltetrazine follows similar synthetic routes but on a larger scale. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions: : Active-Mono-Sulfone-PEG8-amido-Methyltetrazine undergoes various chemical reactions, including:
Substitution Reactions: The sulfone group can participate in nucleophilic substitution reactions.
Click Chemistry Reactions: The methyltetrazine moiety is highly reactive in inverse electron-demand Diels-Alder reactions with strained alkenes and alkynes.
Common Reagents and Conditions
Reagents: Common reagents include organic solvents (e.g., dichloromethane, dimethyl sulfoxide), catalysts (e.g., palladium, copper), and bases (e.g., triethylamine).
Major Products: : The major products formed from these reactions include bioconjugates, labeled biomolecules, and other functionalized compounds used in various scientific applications .
Scientific Research Applications
Active-Mono-Sulfone-PEG8-amido-Methyltetrazine has a wide range of scientific research applications, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling and imaging of biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic agents.
Industry: Applied in the production of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of Active-Mono-Sulfone-PEG8-amido-Methyltetrazine involves its ability to form stable covalent bonds with other molecules through click chemistry reactions. The methyltetrazine moiety reacts with strained alkenes and alkynes, forming stable adducts. This reactivity is harnessed for targeted labeling and conjugation of biomolecules .
Comparison with Similar Compounds
Similar Compounds
Active-Mono-Sulfone-PEG4-amido-Methyltetrazine: Similar structure but with a shorter PEG linker.
Active-Mono-Sulfone-PEG12-amido-Methyltetrazine: Similar structure but with a longer PEG linker.
Active-Mono-Sulfone-PEG8-amido-Dimethyltetrazine: Similar structure but with a dimethyl substitution on the tetrazine moiety.
Uniqueness: : Active-Mono-Sulfone-PEG8-amido-Methyltetrazine is unique due to its optimal PEG linker length, which provides a balance between solubility, stability, and reactivity. This makes it highly suitable for a wide range of bioconjugation and click chemistry applications .
Biological Activity
Active-Mono-Sulfone-PEG8-amido-Methyltetrazine is a compound that plays a significant role in bioconjugation and drug development, particularly in the context of targeted therapies such as PROTAC (Proteolysis Targeting Chimeras). This article delves into its biological activity, synthesis, applications, and relevant research findings.
This compound functions primarily through bioorthogonal reactions, particularly the inverse-electron demand Diels-Alder (iEDDA) reaction with trans-cyclooctene (TCO). This reaction is noted for its rapid kinetics and exceptional selectivity, making it suitable for various biological applications, including drug delivery and protein labeling .
Applications in Drug Development
- PROTACs : The compound serves as a linker in PROTACs, which are designed to target specific proteins for degradation. By recruiting E3 ligases to the target protein, these compounds facilitate polyubiquitination and subsequent degradation via the proteasome .
- Antibody-Drug Conjugates (ADCs) : this compound can be utilized in the development of ADCs, enhancing the specificity and efficacy of cancer therapies by delivering cytotoxic agents directly to tumor cells .
- Cellular Imaging : Its bioorthogonal properties allow for the labeling of biomolecules within live cells, enabling real-time imaging of cellular processes .
Case Studies and Research Findings
Several studies have investigated the biological activity of methyltetrazine-based compounds:
- Study on Click Chemistry : Research highlighted the efficiency of methyltetrazine in click chemistry applications. The compound demonstrated high reactivity with TCO, facilitating rapid conjugation reactions that are crucial for therapeutic applications .
- Targeted Protein Degradation : A study examining PROTACs incorporating methyltetrazine linkers showed significant improvements in target engagement and degradation efficiency compared to traditional small molecules. The incorporation of PEG linkers enhanced solubility and pharmacokinetics without compromising biological activity .
Comparative Data
The following table summarizes key properties and biological activities of this compound compared to other similar compounds:
Compound | Reaction Type | Kinetics | Applications | Selectivity |
---|---|---|---|---|
This compound | iEDDA | Fast | PROTACs, ADCs, Imaging | High |
Methyltetrazine-PEG7-Azide | CuAAC | Moderate | PROTACs | Moderate |
DBCO (Dibenzocyclooctyne) | SPAAC | Slow | General Bioorthogonal Coupling | Moderate |
Properties
Molecular Formula |
C47H62N6O13S |
---|---|
Molecular Weight |
951.1 g/mol |
IUPAC Name |
4-[2-[(4-methylphenyl)sulfonylmethyl]prop-2-enoyl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]benzamide |
InChI |
InChI=1S/C47H62N6O13S/c1-36-4-14-43(15-5-36)67(57,58)35-37(2)45(55)40-10-12-42(13-11-40)47(56)48-17-19-60-21-23-62-25-27-64-29-31-66-33-32-65-30-28-63-26-24-61-22-20-59-18-16-44(54)49-34-39-6-8-41(9-7-39)46-52-50-38(3)51-53-46/h4-15H,2,16-35H2,1,3H3,(H,48,56)(H,49,54) |
InChI Key |
JIYMLIPJZIKWMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=C)C(=O)C2=CC=C(C=C2)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCC3=CC=C(C=C3)C4=NN=C(N=N4)C |
Origin of Product |
United States |
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